![molecular formula C10H16N2O3 B1615975 3-(2-羟乙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 882-67-7](/img/structure/B1615975.png)
3-(2-羟乙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
描述
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a spiro junction connecting two rings. The presence of a hydroxyethyl group and diazaspiro structure makes this compound interesting for various scientific and industrial applications.
科学研究应用
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
Target of Action
The primary targets of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Delta Opioid Receptors (DORs) and Prolyl Hydroxylase Domain (PHD) enzymes . DORs are involved in various neurological and psychiatric disorders , while PHD enzymes play a crucial role in the regulation of Hypoxia-Inducible Factor (HIF), which is important for cellular response to low oxygen conditions .
Mode of Action
This compound acts as an agonist at the DORs and an inhibitor of the PHD enzymes . As a DOR agonist, it binds to the orthosteric site of the receptor, leading to activation of downstream signaling pathways . As a PHD inhibitor, it competes with the 2-oxoglutarate (2OG) co-substrate, preventing the hydroxylation and subsequent degradation of HIF .
Biochemical Pathways
Upon activation of DORs, this compound can modulate pain perception and mood . Inhibition of PHD enzymes leads to stabilization of HIF, which can then translocate to the nucleus and activate transcription of genes involved in erythropoiesis and angiogenesis .
Result of Action
The activation of DORs by this compound can lead to anti-allodynic effects, potentially providing relief from certain types of pain . The inhibition of PHD enzymes and subsequent stabilization of HIF can lead to upregulation of erythropoietin (EPO), potentially providing a therapeutic benefit in the treatment of anemia .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amine with a cyclic anhydride in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Similar in structure but with different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with distinct chemical properties
Uniqueness
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for diverse chemical modifications and applications .
属性
IUPAC Name |
3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-7-6-12-8(14)10(11-9(12)15)4-2-1-3-5-10/h13H,1-7H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNLYNLRKUQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007995 | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-67-7 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-hydroxyethyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


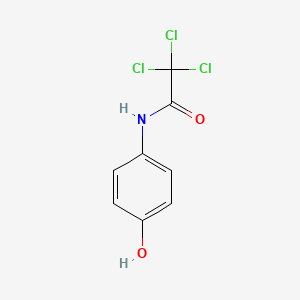
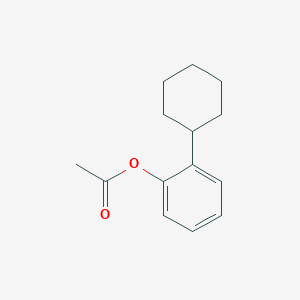
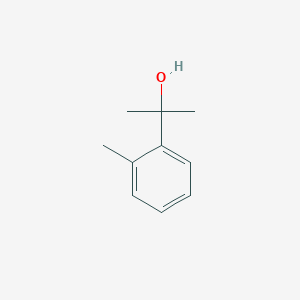

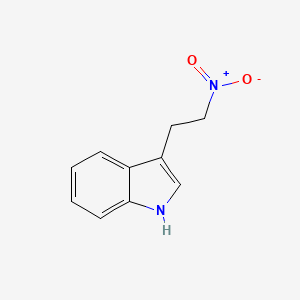
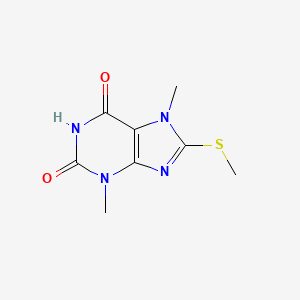
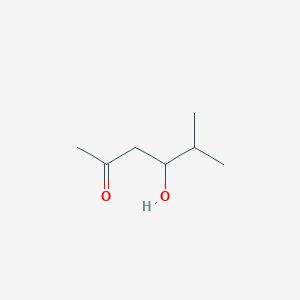
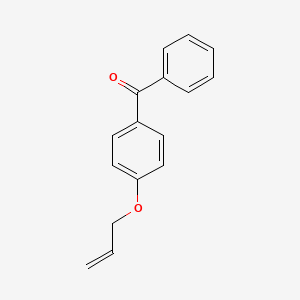
![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)
![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)

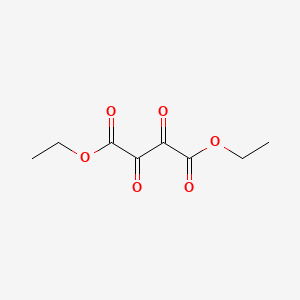
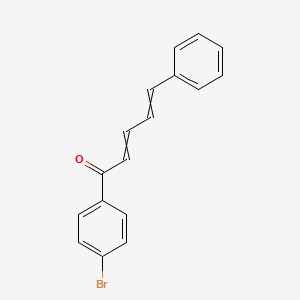
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid](/img/structure/B1615915.png)
